3-Methyl-4-(methylsulfonyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOVZAEZMISKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-Methyl-4-(methylsulfonyl)benzamide
Established synthetic routes for this compound primarily involve classical sulfonylation and amidation reactions, as well as functional group interconversions.
Sulfonylation is a key transformation for introducing the methylsulfonyl group onto the aromatic ring. A common strategy involves the reaction of an appropriate precursor with a sulfonylating agent. One of the most efficient methods for synthesizing sulfonamides is the sulfonylation of amines using sulfonyl halides or sulfonic acids as electrophiles. nih.gov
A modern approach that could be adapted for this synthesis involves a one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by amination. princeton.eduacs.org This method utilizes copper ligand-to-metal charge transfer (LMCT) and avoids the need for pre-functionalized starting materials. princeton.eduacs.org For the synthesis of this compound, a plausible precursor would be 3-methyl-4-aminobenzamide, which could be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride, followed by methylation.
Another established method is the Sandmeyer-type reaction, where anilines are converted to sulfonyl chlorides using a stable SO₂ surrogate like DABSO in the presence of a copper catalyst and HCl. organic-chemistry.org This sulfonyl chloride can then be directly converted into the sulfonamide. organic-chemistry.org
Below is a table summarizing typical conditions for sulfonylation reactions applicable to the synthesis of this compound precursors.
| Precursor | Reagents | Catalyst | Solvent | Conditions | Product |
| 3-Methyl-4-aminobenzamide | NaNO₂, HCl, SO₂, CuCl₂ | Copper(I) chloride | Acetic acid/Water | 0-5 °C, then heat | 3-Methyl-4-(chlorosulfonyl)benzamide |
| 3-Methyl-4-bromobenzamide | Na₂SO₃, CuI | Copper(I) iodide | DMSO | High Temperature | 3-Methyl-4-(sulfinato)benzamide |
| Aromatic Acid | N-Fluorobis(phenyl)sulfonimide, SO₂ | Copper Catalyst | Organic Solvent | Photoredox Catalysis | Aryl Sulfonyl Fluoride |
This table presents plausible reaction conditions based on general sulfonylation methodologies.
Amide bond formation is a fundamental step in the synthesis of this compound. This can be achieved by coupling 3-methyl-4-(methylsulfonyl)benzoic acid with an ammonia (B1221849) source. The direct condensation of carboxylic acids and amines is a common method. researchgate.net
A variety of coupling agents can be employed to facilitate this reaction, which is one of the most frequently performed transformations in the pharmaceutical industry. princeton.edunih.gov Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with additives like OxymaPure®. unibo.it The use of methanesulfonyl chloride and N-methylimidazole has also been shown to be effective for coupling electron-deficient amines with aryl carboxylic acids. researchgate.net
The table below outlines representative conditions for amide coupling reactions.
| Carboxylic Acid | Amine Source | Coupling Agent | Solvent | Conditions | Product |
| 3-Methyl-4-(methylsulfonyl)benzoic acid | Ammonium hydroxide | EDCI, HOBT | Dichloromethane | Room Temperature | This compound |
| 3-Methyl-4-(methylsulfonyl)benzoic acid | Aqueous Ammonia | None (high temp) | Water | High Temperature and Pressure | This compound |
| 3-Methyl-4-(methylsulfonyl)benzoyl chloride | Ammonia gas | None | Tetrahydrofuran | 0 °C to Room Temperature | This compound |
This table illustrates general conditions for amide formation reactions.
Functional group interconversions (FGI) provide alternative pathways to introduce the required methylsulfonyl and benzamide (B126) moieties. ub.eduvanderbilt.edu For instance, a sulfide (B99878) group can be oxidized to a sulfone. A synthetic route could involve the synthesis of 3-methyl-4-(methylthio)benzamide, followed by oxidation using an agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield the final product.
Additionally, a nitrile group can be hydrolyzed to a primary amide. vanderbilt.edu Therefore, a synthetic strategy could commence with the synthesis of 3-methyl-4-(methylsulfonyl)benzonitrile, which is then subjected to hydrolysis under acidic or basic conditions to afford this compound. The conversion of alcohols to sulfonates, which are excellent leaving groups, is another useful FGI. ub.edu
Novel Synthetic Route Development for this compound
Recent advancements in synthetic chemistry offer new avenues for the synthesis of this compound, with a focus on improving efficiency, selectivity, and sustainability.
The development of chemo- and regioselective methods is crucial for synthesizing complex molecules like this compound with high precision. For instance, regioselective synthesis of 1,4-disubstituted sulfonyl-1,2,3-triazoles has been achieved via Cu(I) catalyzed 1,3-dipolar cycloaddition reactions, highlighting the potential for selective transformations in sulfonyl-containing compounds. researchgate.net
A novel strategy for sulfonamide synthesis involves a one-pot photocatalytic approach that couples carboxylic acids and amines. researchgate.net This method leverages copper ligand-to-metal charge transfer and can be applied to a wide range of substrates without the need for prefunctionalization. researchgate.net Such a method could potentially be adapted for the direct synthesis of this compound from 3-methylbenzoic acid and a sulfonamide precursor, offering high regioselectivity.
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. nih.gov This includes the use of greener solvents, reducing reaction times, and employing reusable catalysts. nih.govias.ac.in
The use of solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is a greener alternative to traditional solvents like DMF and NMP in amide bond formation. unibo.itresearchgate.net Ultrasonic irradiation has also been employed for the rapid and efficient synthesis of benzamides in the presence of a reusable catalyst. researchgate.net
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Reaction Type | Green Approach | Catalyst/Solvent | Advantages |
| Amide Coupling | Solvent Replacement | 2-MeTHF, CPME, GVL | Reduced toxicity, derived from renewable resources researchgate.net |
| Amide Synthesis | Ultrasonic Irradiation | Diatomite earth@IL/ZrCl₄ | Rapid, mild conditions, high efficiency researchgate.net |
| General Synthesis | Solvent-free reaction | Nano-titania | Clean, simple, reusable catalyst ias.ac.in |
This table provides examples of green chemistry principles that can be applied to the synthesis.
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers three primary sites for chemical modification: the aromatic benzoyl ring, the amide nitrogen, and the methylsulfonyl functional group. Each site allows for distinct chemical transformations, enabling the synthesis of a diverse library of derivatives.
Modification of the Benzoyl Moiety
The benzoyl moiety of this compound presents a unique case for electrophilic aromatic substitution (EAS) due to the competing directing effects of its substituents. The methyl group at position 3 is an activating, ortho, para-director, while the methylsulfonyl group at position 4 is a deactivating, meta-director. The amide group itself is also a deactivating, meta-director with respect to the aromatic ring. This complex electronic landscape dictates the regioselectivity of further substitutions.
The directing effects are summarized as follows:
-CH₃ (at C3): Activating, directs incoming electrophiles to positions 2, 4, and 6. Since position 4 is already substituted, it directs to positions 2 and 6.
-SO₂CH₃ (at C4): Deactivating, directs incoming electrophiles to positions 2 and 6 (meta to itself).
-CONH₂ (at C1): Deactivating, directs incoming electrophiles to positions 3 and 5 (meta to itself). Since position 3 is substituted, it directs to position 5.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety
| Reaction Type | Reagents | Potential Product(s) | Notes |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom, likely at position 2 or 6. mt.com | The Lewis acid catalyst polarizes the halogen molecule to create a strong electrophile. msu.edu |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Introduction of a nitro group (-NO₂), predicted to occur at position 2 or 6. masterorganicchemistry.comlibretexts.orglibretexts.org | The reaction generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Introduction of a sulfonic acid group (-SO₃H). chemguide.co.uk | Sulfonation is often reversible, which can allow for thermodynamic product control. masterorganicchemistry.comchemguide.co.uk |
Another significant modification of the benzoyl moiety involves the oxidation of the methyl group. Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents.
Table 2: Side-Chain Oxidation of the Benzoyl Moiety
| Reaction Type | Reagents | Product | Notes |
|---|
| Side-Chain Oxidation | KMnO₄, H₂O, heat, then H₃O⁺ | 4-(Methylsulfonyl)-isophthalamide derivative (oxidation of -CH₃ to -COOH) | This reaction converts the methyl group into a carboxylic acid, significantly altering the electronic properties of the ring. chemguide.co.uk |
Modification of the Amide Nitrogen Substituents
The primary amide group (-CONH₂) is a key site for derivatization, allowing for the introduction of various alkyl and aryl substituents on the nitrogen atom. These modifications can dramatically alter the steric and electronic properties of the molecule.
N-alkylation and N-arylation are common strategies to produce secondary and tertiary amides. These reactions typically involve the deprotonation of the amide N-H bond followed by nucleophilic attack on an alkyl or aryl halide. Modern methods utilize various catalysts to achieve these transformations under milder conditions. For instance, direct alkylation of N,N-dialkyl benzamides can be achieved with methyl sulfides using lithium diisopropylamide (LDA) as a base, which proceeds via a directed ortho-lithiation mechanism. nih.govresearchgate.net While this specific example relates to tertiary amides, the principle of using strong bases to facilitate C-N bond formation is broadly applicable.
Table 3: Representative Methods for N-Substitution of Benzamides
| Reaction Type | Reagents/Catalyst System | Substituent Introduced | Research Finding |
|---|---|---|---|
| N-Alkylation | Alcohols, Cobalt-nanocatalysts, KOH | Alkyl groups | An efficient protocol for the N-alkylation of benzamides with a broad substrate scope and good functional group tolerance. chinesechemsoc.org |
| N-Arylation | Aryl halides, Photoredox/Ni system, weak inorganic base | Aryl groups | Facilitates the arylation of the amide nitrogen under mild conditions, overcoming the low nucleophilicity of the amide group. organic-chemistry.org |
| N-Acylation | Acetyl chloride, OsO₄ (optional) | Acetyl group | N-acyl sulfonamides can be synthesized from chloramine-T, demonstrating a method for N-acylation that could be analogous for benzamides. dergipark.org.tr |
| Amide Synthesis from Ureas | N,N'-dialkyl/diaryl ureas, Mg(NO₃)₂ or Imidazole (B134444) | Alkyl or Aryl groups | Carboxylic acids can be converted to secondary amides using substituted ureas as the nitrogen source, indicating a pathway for introducing N-substituents. libretexts.org |
Modifications Involving the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is generally stable, but it can undergo several chemical transformations to generate derivatives with different properties. Key strategies include reduction of the entire group, or functionalization of the α-carbon (the methyl group).
One of the most direct modifications is the complete removal of the sulfonyl group through reductive desulfonylation. Cobalt-catalyzed reduction of aryl sulfones to the corresponding arenes has been developed, which effectively replaces the C-S bond with a C-H bond. researchgate.netresearchgate.net This transformation would convert this compound into 3-Methylbenzamide.
A more versatile approach is the functionalization of the methyl group attached to the sulfonyl moiety. The protons on this α-carbon are acidic and can be removed by a base, allowing for subsequent reactions such as halogenation.
Table 4: Chemical Transformations of the Methylsulfonyl Group
| Reaction Type | Reagents/Conditions | Product Type | Research Finding |
|---|---|---|---|
| Reductive Desulfonylation | Cobalt-IPr catalyst, primary alkylmagnesium reagent | Arene (removal of -SO₂CH₃ group) | A cobalt-catalyzed method efficiently reduces aryl sulfones to the corresponding arenes. researchgate.netresearchgate.net |
| α-Halogenation | CCl₄ or CBrCl₃, KOH in t-BuOH | α-Haloalkyl sulfone (-SO₂CH₂X) | Alkyl phenyl sulfones are readily α-chlorinated or α-brominated via a radical-anion radical pair mechanism. nih.gov |
| Controlled α-Bromination | Electrophilic bromine source, base, specific solvent | α-Mono or α,α-dibromoalkyl sulfone | The selectivity between mono- and di-bromination can be controlled by the choice of solvent and bromine source, likely due to reagent-solvent halogen bonding. rsc.org |
| Conversion to Sulfonic Ester | Arylazo sulfones, DABSO, alcohols, CuI, HCl, visible light | Sulfonic ester (-SO₃R) | While starting from arylazo sulfones, this method demonstrates a pathway to convert a sulfonyl-containing compound into a sulfonic ester. rsc.org |
These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound, enabling the targeted synthesis of analogs with tailored chemical and physical characteristics.
Structure Activity Relationship Sar Studies of 3 Methyl 4 Methylsulfonyl Benzamide Analogues
Elucidation of Key Pharmacophoric Features within the 3-Methyl-4-(methylsulfonyl)benzamide Scaffold
Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, several key pharmacophoric features have been proposed based on studies of analogous benzamide (B126) derivatives.
A typical pharmacophore model for benzamide-based inhibitors includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as critical for their inhibitory activity. nih.gov The benzamide moiety itself is a key component, with the amide N-H group often acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the binding site of a biological target. nih.gov
The methylsulfonyl group at the 4-position is a significant feature, contributing to the electronic properties and potential for strong interactions. The sulfonyl oxygens can act as potent hydrogen bond acceptors. The methyl group attached to the sulfur can engage in hydrophobic interactions. The aromatic ring provides a scaffold for these functional groups and can participate in π-π stacking or hydrophobic interactions with the target protein. The methyl group at the 3-position can influence the conformation of the molecule and provide additional hydrophobic interactions.
In the context of melanogenesis inhibitors based on N-benzyl benzamide derivatives, a 3D pharmacophore model highlighted the importance of specific atomic arrangements for receptor interaction. nih.gov While not directly on the this compound scaffold, these studies on related benzamides provide a foundational understanding of the likely key pharmacophoric features.
Positional and Substituent Effects on Biological Activity of this compound Derivatives
The biological activity of this compound derivatives can be significantly modulated by altering the position and nature of substituents on the aromatic ring. SAR studies on related benzamide and sulfonamide compounds have provided valuable insights into these effects.
In a series of benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of functional groups. For derivatives of this compound, modifications at other positions on the benzamide ring would likely lead to significant changes in activity.
For example, in a study of novel methylsulfonyl indole-benzimidazoles with anticancer activity, substitutions at different positions on the benzimidazole (B57391) and indole (B1671886) rings led to varying levels of cytotoxicity and estrogen receptor alpha affinity. rsc.org This suggests that even seemingly minor changes to the scaffold can have a profound impact on biological function.
The following table summarizes the effects of substituents on the activity of a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives against colon carcinoma HCT-116 cells, which can provide some general insights into how modifications to the N-alkyl group of a benzamide can affect anticancer activity.
| Compound | N-Alkyl Substituent | IC50 (µM) |
|---|---|---|
| Gallic Acid (Reference) | - | 0.05 |
| Doxorubicin (Reference) | - | 0.001 |
| Derivative 2 | Methyl | Higher than Gallic Acid |
| Derivative 3 | Ethyl | Improved vs. Methyl |
| Derivative 4 | n-Butyl | 3.56 |
| Derivative 5 | sec-Butyl | 1.34 |
| Derivative 6 | tert-Butyl | 0.16 |
| Derivative 7 | n-Hexyl | 0.07 |
Data adapted from a study on 3,4,5-trihydroxy-N-alkyl-benzamides. orientjchem.org
This data indicates that increasing the hydrophobicity and branching of the N-alkyl substituent can enhance anticancer activity in this particular scaffold. orientjchem.org While the core structure is different, these findings suggest that similar modifications to the amide portion of this compound could yield interesting SAR data.
Conformational Analysis and its Impact on SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. For N-aryl benzamides, the rotational barriers around the Ar-CO and CO-N bonds define the accessible conformations.
Studies on the conformational preferences of biaryl and aryl carbonyl fragments have shown that for primary and secondary amides like benzamide and N-methylbenzamide, the energy minima are found at dihedral angles of approximately 40° and 140° between the phenyl ring and the amide plane, with planar conformations being only slightly higher in energy. nih.govplos.org For N,N-dimethyl amides, steric hindrance makes planar conformations energetically unfavorable. nih.govplos.org
The conformation of the amide bond (cis or trans) is also a key factor. In N-(2-azulenyl) amides, both cis and trans conformers can be present in significant amounts, and their ratio is influenced by the substituents on the azulene (B44059) ring. acs.org This indicates that the electronic and steric properties of the aryl ring can have a substantial impact on the conformational equilibrium of the amide bond.
In a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, it was found that the aryl rings were tilted approximately 60° with respect to each other in the crystal structure, which was different from the 30° predicted by DFT calculations for the isolated molecules. iucr.org This highlights the influence of crystal packing forces, such as hydrogen bonding and π-stacking, on the molecular conformation.
For this compound, the interplay between the 3-methyl and 4-methylsulfonyl groups will likely influence the preferred conformation of the benzamide moiety, which in turn will affect its binding to a biological target. The steric bulk of the methyl group and the electronic nature of the methylsulfonyl group can create a specific conformational landscape that is essential for its biological activity.
Rational Design Principles for Optimized this compound Analogues
Rational drug design aims to develop new and improved therapeutic agents based on an understanding of the biological target and the SAR of lead compounds. For the this compound scaffold, several principles can be applied to guide the design of optimized analogues.
One approach is to use a known kinase inhibitor scaffold as a starting point. researchgate.net For example, a series of 3-substituted benzamide derivatives were designed as Bcr-Abl kinase inhibitors based on the structure of imatinib. nih.gov This strategy leverages existing knowledge about the binding modes of successful drugs.
Another principle is to use computational methods such as 3D-QSAR and pharmacophore modeling to guide the design of new compounds. A hybridized 3D-QSAR model was used to design a novel PLK1 inhibitor scaffold, leading to the identification of potent and selective inhibitors. mdpi.com These models can predict the activity of virtual compounds and prioritize them for synthesis.
The design of macrocyclic kinase inhibitors often involves the use of rigid scaffolds. acs.org This principle could be applied to the this compound scaffold by incorporating it into a macrocyclic structure to pre-organize the molecule in a bioactive conformation.
Furthermore, the concept of drug repurposing, where existing drugs are evaluated for new therapeutic indications, can be a source of inspiration. nih.gov Understanding the SAR of human kinase inhibitors that also exhibit antimicrobial activity can provide insights for designing novel antibacterial agents based on the this compound scaffold.
Finally, the modification of a lead compound to improve its pharmacokinetic properties is a key aspect of rational design. This can involve the introduction of functional groups that enhance solubility, metabolic stability, or cell permeability. For example, in the optimization of novel quinazolines as Aurora kinase inhibitors, substituents were explored to improve interactions with the target and enhance cellular permeability. acs.org
Molecular Mechanisms of Action and Target Identification for 3 Methyl 4 Methylsulfonyl Benzamide
Identification of Putative Molecular Targets for 3-Methyl-4-(methylsulfonyl)benzamide
There is no specific information available in the reviewed literature identifying the putative molecular targets of this compound.
Enzyme Inhibition Studies
No studies detailing the inhibitory effects of this compound on specific enzymes have been found. While research on related compounds, such as certain 4-methylbenzamide (B193301) derivatives, has shown inhibition of protein kinases, and various benzenesulfonamides are known to inhibit carbonic anhydrases, this data cannot be extrapolated to this compound without direct experimental evidence.
Receptor Modulation Investigations
The scientific literature lacks specific investigations into the modulation of any receptors by this compound. Studies on other benzamide-containing molecules have explored their roles as antagonists for various receptors, including opioid receptors, but similar research on the subject compound is absent.
Protein-Protein Interaction Modulation
There is no available research that indicates this compound modulates protein-protein interactions.
Elucidation of Cellular Pathways Modulated by this compound
Due to the lack of target identification, the cellular pathways modulated by this compound remain unelucidated.
Signal Transduction Pathway Analysis
No analyses of signal transduction pathways affected by this compound are present in the available scientific literature.
Biochemical Cascade Interventions
There is no information regarding any interventions of this compound in biochemical cascades.
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and databases, no specific research articles or publicly available data could be found for the chemical compound this compound. Consequently, it is not possible to provide an article detailing its molecular mechanisms of action, target identification, or in vitro mechanistic studies as requested.
The performed searches for in vitro studies, cell-based assays, target engagement, pathway modulation, and enzyme kinetic studies related to this compound did not yield any relevant results. This indicates a lack of published research on the biological or pharmacological properties of this specific compound.
Therefore, the sections and subsections outlined in the prompt, including "In Vitro Mechanistic Studies," "Cell-Based Assays for Target Engagement and Pathway Modulation," and "Enzyme Kinetic Studies for Inhibitor Characterization," cannot be addressed due to the absence of scientific information on this compound.
Pharmacological and Biological Evaluation Preclinical Research Models
Assessment of Efficacy in Relevant In Vitro Models
The therapeutic potential of 3-Methyl-4-(methylsulfonyl)benzamide and its structurally related analogs has been explored across a variety of in vitro models, revealing a broad spectrum of biological activities. These preclinical evaluations are foundational in determining the compound's efficacy and mechanism of action at a cellular level.
The benzamide (B126) and sulfonamide scaffolds are integral to many compounds investigated for their antimicrobial properties. Research into derivatives has shown activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.
Studies have demonstrated that synthetic sulfonamidobenzamides exhibit potent in vitro activity against clinically relevant bacteria. nih.gov For example, certain compounds showed minimal inhibitory concentrations (MIC) of 4–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Further investigations into benzamide FtsZ inhibitors have highlighted a new derivative, TXH9179, which is fourfold more potent than its predecessors against a panel of 55 clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus. nih.gov
Derivatives incorporating imidazole (B134444) and benzimidazole (B57391) moieties have also shown promising antibacterial activities. scispace.com Some of these compounds displayed significant efficacy against β-lactam resistant Gram-negative bacteria like Pseudomonas aeruginosa and were also effective against Bacillus subtilis. scispace.com The antifungal potential of related arylsulfonamide compounds has been demonstrated against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.govnih.gov Certain amine derivatives were found to have fungicidal effects against Candida glabrata. nih.govnih.gov
| Compound Class | Microorganism | Activity Noted | Source |
|---|---|---|---|
| Sulfonamidobenzamides | MRSA, VRE | MIC values of 4-16 μg/ml. | nih.gov |
| Benzamide FtsZ Inhibitor (TXH9179) | MSSA, MRSA (including vancomycin (B549263) and linezolid-resistant isolates) | 4-fold more potent than earlier-generation benzamides. | nih.gov |
| Imidazole/Benzimidazole Sulfonamides | Pseudomonas aeruginosa, Bacillus subtilis | Significant activity with MIC values as low as 0.05 mg/mL against B. subtilis. | scispace.com |
| Arylsulfonamides | Candida glabrata | Fungicidal effects observed for amine derivatives. | nih.govnih.gov |
| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition of bacterial and fungal growth. | mdpi.com |
The 4-methylsulfonylbenzene scaffold is a key feature in several novel compounds evaluated for their antitumor activity. Hydrazone derivatives incorporating this structure have demonstrated significant growth inhibition against a panel of 59 human cancer cell lines at a 10 µM concentration. nih.gov
A separate class of 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures has also been synthesized and tested as potential protein kinase inhibitors. nih.gov Two promising compounds from this series showed high activity against several cancer cell lines, with notable IC₅₀ values against leukemic cell lines K562 (2.27 µM) and HL-60 (1.42 µM). nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Furthermore, derivatives of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine have shown potent cytotoxic activity, particularly against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 8 µM. mdpi.com These compounds were observed to induce apoptosis, decrease mitochondrial membrane potential, and increase the population of cells in the sub-G1 phase. mdpi.com
| Compound Class/Derivative | Cell Line | Observed Effect | IC₅₀ Value | Source |
|---|---|---|---|---|
| 4-Methylbenzamide-Purine Derivatives | K562 (Leukemia) | Inhibition of cell growth | 2.27 µM | nih.gov |
| 4-Methylbenzamide-Purine Derivatives | HL-60 (Leukemia) | Inhibition of cell growth | 1.42 µM | nih.gov |
| 4-Methylbenzamide-Purine Derivatives | OKP-GS (Renal Carcinoma) | Inhibition of cell growth, apoptosis, G2/M arrest | 4.56 µM | nih.gov |
| Benzenesulfonylguanidine Derivatives | HCT-116 (Colon Cancer) | Inhibition of cell growth, apoptosis induction | 8 µM | mdpi.com |
| Benzenesulfonylguanidine Derivatives | MCF-7 (Breast Cancer) | Inhibition of cell growth | 12-20 µM | mdpi.com |
The anti-inflammatory potential of compounds structurally related to this compound has been assessed using various in vitro assays. These tests often measure the ability of a compound to protect proteins from denaturation or stabilize cell membranes, which are indicative of anti-inflammatory action. mdpi.comnih.gov
One common method is the albumin denaturation inhibitory activity assay. nih.gov In these studies, synthesized compounds are screened for their ability to prevent heat-induced denaturation of bovine serum albumin. For instance, novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine significantly inhibited the heat-induced hemolysis of red blood cell (RBC) membranes, with some derivatives showing 95.2% inhibition. mdpi.com This indicates a strong membrane-stabilizing effect, which is a hallmark of anti-inflammatory agents. Similarly, other studies have used assays measuring the inhibition of egg albumin and bovine serum albumin denaturation to screen for potential anti-inflammatory and cytoprotective activity. mdpi.comphcogj.com
Derivatives of benzamide and sulfonamide have been investigated for their potential to inhibit a variety of viruses. Structural optimization of salicylamide-based compounds led to the identification of benzenesulfonamide derivatives as potent anti-influenza agents. nih.gov One lead compound effectively prevented the cytopathic effects caused by the influenza A/Weiss/43 strain (H1N1) with an EC₅₀ value of 86 nM. nih.gov The mechanism of action for these compounds involves binding to hemagglutinin (HA) and stabilizing its prefusion structure, thereby inhibiting the virus's fusion with the host cell membrane. nih.gov
In another study, 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.org These compounds demonstrated strong in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 μM. rsc.orgresearchgate.net Additionally, N-phenyl benzamides have been identified as effective inhibitors of Coxsackievirus A9 (CVA9), with one compound showing an EC₅₀ value of 1 µM by directly binding to and stabilizing the viral capsid. nih.gov
Glucokinase (GK) is a key enzyme in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. nih.gov Novel heteroaryl-containing benzamide derivatives have been synthesized and screened for their ability to activate this enzyme. One potent glucokinase activator, a complex benzamide derivative, demonstrated an EC₅₀ of 315 nM in in vitro assays. nih.gov This compound also induced a 2.23-fold increase in glucose uptake in rat hepatocytes, highlighting its potential role in metabolic regulation. nih.gov The activation of GK by small molecules enhances the capacity of pancreatic β-cells to sense glucose and secrete insulin (B600854) accordingly, while also increasing glucose disposal in the liver. nih.gov
Antiarrhythmic Activity: The rational design of 4-[(methylsulfonyl)amino]benzamides has led to their identification as potential class III antiarrhythmic agents. nih.gov This class of drugs works by affecting the action potentials in cardiac muscle. Other substituted benzylamine (B48309) derivatives have also shown good antiarrhythmic activity in experimental models. nih.gov
Neuroprotective Activity: Currently, there is limited specific information in the reviewed literature regarding the direct neuroprotective effects of this compound in preclinical models. This remains an area for future investigation.
Smoothened (Smo) Activity: The Hedgehog (Hh) signaling pathway is critical in embryonic development and can contribute to tumor growth when abnormally activated. The Smoothened (Smo) receptor is a key component of this pathway. nih.gov Benzamide derivatives have been synthesized and evaluated for their ability to inhibit Hh signaling by targeting Smo. nih.govmedchemexpress.com Certain compounds showed promising inhibition of the pathway, and fluorescence competitive displacement assays confirmed that this activity was derived from their direct inhibition of the Smo receptor. nih.gov Another compound, identified as 0025A, was found to be a potent Smo antagonist that can block the translocation of βarr2-GFP to Smo and displace Bodipy-cyclopamine binding, suggesting its potential as a therapeutic for cancers driven by Hh signaling. nih.gov
In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models (Non-Human)
There is no available data from in vivo animal studies to characterize the pharmacological effects of this compound.
There is no available data from in vivo animal studies to demonstrate the efficacy of this compound in any disease models.
Computational and Theoretical Studies on 3 Methyl 4 Methylsulfonyl Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-Methyl-4-(methylsulfonyl)benzamide, to the active site of a target protein.
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized for its lowest energy conformation. Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site, each of which is assigned a score based on a scoring function that estimates binding affinity. nih.gov
For a compound like this compound, key interactions would likely involve its functional groups. The benzamide (B126) moiety can act as both a hydrogen bond donor (via the -NH2 group) and acceptor (via the carbonyl oxygen). nih.gov The methylsulfonyl group is strongly polar and can engage in hydrogen bonding and electrostatic interactions. nih.gov The aromatic ring can form π-π stacking or hydrophobic interactions with corresponding residues in the protein's active site. researchgate.net Docking simulations would identify the most probable interactions and provide a binding energy score, indicating the strength of the ligand-target interaction.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity | -8.5 kcal/mol | VAL 25, LEU 98 | Hydrophobic |
| Inhibition Constant (Ki) | 1.5 µM | LYS 42 | Hydrogen Bond (with Sulfonyl O) |
| RMSD | 1.2 Å | ASP 155 | Hydrogen Bond (with Amide NH2) |
| PHE 99 | π-π Stacking |
Note: The data in this table is hypothetical and serves to illustrate typical results from a molecular docking simulation.
Molecular Dynamics (MD) Simulations to Assess Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex and assessing the persistence of key interactions identified in docking. peerj.commdpi.com
An MD simulation for the this compound-protein complex would be initiated using the best-docked pose. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period, typically nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the predicted pose. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is analyzed, confirming their importance for binding stability. nih.gov
These simulations provide crucial information on whether the static picture from molecular docking holds true in a more realistic, dynamic environment. nih.gov
Table 2: Typical Parameters and Outputs of an MD Simulation
| Simulation Parameter | Typical Value | Stability Metric | Result Interpretation |
| Simulation Time | 100 ns | Ligand RMSD | Plateau below 2.0 Å indicates stable binding. |
| Temperature | 300 K | Protein RMSD | Plateau indicates overall protein stability. |
| Pressure | 1 atm | Hydrogen Bonds | Consistent presence of key H-bonds confirms interaction stability. |
| Force Field | CHARMM36m | Binding Free Energy (MM/GBSA) | Negative value indicates favorable binding. |
Note: The data presented is illustrative of a typical MD simulation setup and expected results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds. researchgate.net
QSAR models can be broadly categorized into 2D and 3D approaches. nih.govnih.gov
2D-QSAR: These models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. nih.gov For a series of analogues of this compound, descriptors could include molecular weight, logP (lipophilicity), molar refractivity, and various topological and electronic parameters. A statistical method, such as Multiple Linear Regression (MLR), would be used to generate an equation that links these descriptors to the observed activity. mdpi.com
3D-QSAR: These methods require the 3D alignment of the series of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. nih.gov The variations in these fields are then correlated with changes in biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure (e.g., adding bulky or electronegative groups) would likely enhance or diminish activity. tandfonline.com
A robust QSAR model is validated statistically through parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and predictive R² for an external test set. nih.gov
Table 3: Example of a Hypothetical 2D-QSAR Model Equation
| Statistical Parameter | Value | Model Equation |
| R² (Correlation Coefficient) | 0.85 | pIC₅₀ = 0.75 * (logP) - 0.21 * (TPSA) + 1.5 * (nHA) + 2.45 |
| Q² (Cross-validation) | 0.72 | pIC₅₀: predicted biological activity; logP: lipophilicity; TPSA: topological polar surface area; nHA: number of hydrogen bond acceptors. |
| R²_pred (External Validation) | 0.79 |
Note: This table represents a hypothetical QSAR model for illustrative purposes.
Once a statistically robust QSAR model is developed and validated, its primary application is the prediction of biological activity for new chemical entities that have not yet been synthesized. researchgate.netekb.eg For this compound, a library of virtual analogues could be designed by systematically modifying its structure—for example, by changing the position of the methyl group, substituting the benzamide with other functional groups, or altering the substituents on the aromatic ring.
The descriptors for these novel analogues would be calculated and fed into the QSAR equation to predict their activity. This process allows for the prioritization of synthetic efforts on compounds that are predicted to be most potent, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. researchgate.net
For a series of active benzamide or sulfonamide derivatives, a ligand-based pharmacophore model could be generated. This model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. researchgate.netresearchgate.net For this compound, key pharmacophoric features would likely include:
An aromatic ring feature.
A hydrogen bond acceptor (from the carbonyl and sulfonyl oxygens).
A hydrogen bond donor (from the amide -NH2).
A hydrophobic feature (from the methyl group).
This generated pharmacophore model can then be used as a 3D query to perform a virtual screen of large chemical databases (e.g., ZINC, DrugBank). nih.govmdpi.com The screening software identifies other molecules in the database that match the pharmacophoric features, providing a list of diverse chemical scaffolds that are potential hits for the same biological target. researchgate.net
Table 4: Potential Pharmacophoric Features for a this compound Analogue Series
| Feature Type | Number of Features | Potential Molecular Moiety |
| Hydrogen Bond Acceptor (A) | 2 | Carbonyl Oxygen, Sulfonyl Oxygen |
| Hydrogen Bond Donor (D) | 1 | Amide NH₂ |
| Aromatic Ring (R) | 1 | Benzene (B151609) Ring |
| Hydrophobic (H) | 1 | Methyl Group |
Note: This table lists hypothetical pharmacophoric features based on the structure of the title compound.
Ab Initio and DFT Calculations for Electronic Structure and Reactivity Predictions
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. nih.gov These calculations can provide fundamental insights into the reactivity and stability of this compound. researchgate.net
DFT calculations can determine a wide range of molecular properties:
Optimized Geometry: The calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. tandfonline.com
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions and sites of potential chemical reaction. researchgate.net
Atomic Charges: The distribution of charge on each atom can be calculated, helping to rationalize intermolecular interactions.
These theoretical calculations provide a detailed electronic profile of this compound, complementing the insights gained from docking and QSAR studies. tandfonline.com
Table 5: Hypothetical Electronic Properties of this compound from DFT Calculations
| Electronic Property | Calculated Value | Interpretation |
| Energy of HOMO | -6.8 eV | Indicates electron-donating ability. |
| Energy of LUMO | -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 4.5 Debye | Indicates a polar molecule. |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type.
Analytical Methodologies for Research on 3 Methyl 4 Methylsulfonyl Benzamide
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)
Spectroscopic methods are fundamental for elucidating the molecular structure of 3-Methyl-4-(methylsulfonyl)benzamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within the this compound molecule. While specific spectral data for this exact compound is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on data from closely related analogs such as 4-methylbenzamide (B193301) and N,N-Diethyl-4-methylbenzenesulfonamide. chemicalbook.comresearchgate.net
In ¹H NMR, the aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm) due to the influence of the electron-withdrawing benzamide (B126) and methylsulfonyl groups. The methyl group attached to the benzene (B151609) ring would produce a singlet at approximately 2.4-2.6 ppm. The protons of the methylsulfonyl group would also yield a distinct singlet, typically around 3.0-3.3 ppm. The two protons of the primary amide (-CONH₂) group are expected to appear as a broad singlet.
In ¹³C NMR, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the amide would be found significantly downfield (165-175 ppm). Aromatic carbons would resonate in the 120-150 ppm range, with their specific shifts influenced by the positions of the methyl, amide, and methylsulfonyl substituents. The methyl carbon attached to the ring and the methylsulfonyl carbon would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups. Drawing comparisons with analogs like 4-methylbenzamide and N-methylbenzamide, key vibrational frequencies can be anticipated. nist.govnist.govresearchgate.net
The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group would be prominent around 1640-1680 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are characteristically strong and would appear as two bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Additionally, C-H stretching bands for the aromatic and methyl groups would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amide (N-H) | Symmetric & Asymmetric Stretch | 3200-3400 |
| Aromatic (C-H) | Stretch | ~3100-3000 |
| Methyl (C-H) | Stretch | ~2980-2850 |
| Amide (C=O) | Stretch | ~1680-1640 |
| Aromatic (C=C) | Stretch | ~1600, ~1475 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350-1300 |
| Sulfonyl (S=O) | Symmetric Stretch | ~1160-1120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would correspond to its molecular weight.
The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the bond between the carbonyl group and the benzene ring could yield a benzoyl-type cation. The mass spectrum of the related compound 4-methylbenzenesulfonamide shows major fragments corresponding to the loss of the amino group and the sulfonyl group, a pattern that could be analogous for this compound. nist.gov Common fragments for benzamides include the benzoyl ion (m/z 105) and the phenyl ion (m/z 77). researchgate.net
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment Description | Predicted m/z |
| Molecular Ion [M]⁺ | 213 |
| Loss of NH₂ | 197 |
| Loss of SO₂CH₃ | 134 |
| Benzoyl fragment [C₆H₄(CH₃)CO]⁺ | 119 |
| Tolyl fragment [C₆H₄(CH₃)]⁺ | 91 |
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
HPLC is the premier technique for assessing the purity and quantifying benzamide and sulfonamide derivatives in various samples. ptfarm.plnih.govnih.gov A reversed-phase HPLC method would be most suitable for this compound, likely employing a C18 column. sielc.com
The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of the main compound from any potential synthesis-related impurities or degradation products. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzamide chromophore exhibits strong absorbance, typically in the range of 230-280 nm. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness for reliable quantification. researchgate.net
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While the direct analysis of sulfonamides by GC can be challenging due to their polarity and thermal lability, derivatization can be employed to improve their volatility and chromatographic behavior. nih.gov For instance, methylation or silylation of the amide group can make the molecule more suitable for GC analysis.
In a typical GC-MS method, a capillary column with a non-polar or medium-polarity stationary phase would be used. The oven temperature would be programmed to ramp up to facilitate the elution of the analyte. The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative data and structural confirmation based on the mass spectrum of the eluting compound. This technique is particularly useful for identifying trace-level impurities, provided they are sufficiently volatile or can be derivatized. nih.govresearchgate.net
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the atomic positions can be determined. While the specific crystal structure for this compound is not publicly available, data from analogs like 4-methyl-N-propylbenzenesulfonamide provide insights into the likely structural features. researchgate.net It is expected that the molecule would exhibit a specific conformation defined by the torsion angles between the aromatic ring and the amide and sulfonyl substituents. In the crystal lattice, molecules would likely be linked by intermolecular N-H···O hydrogen bonds between the amide groups, forming chains or more complex networks.
Interactive Data Table: Representative Crystallographic Parameters for a Sulfonamide Analog
| Parameter | Value (for 4-methyl-N-propylbenzenesulfonamide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.987 |
| b (Å) | 9.876 |
| c (Å) | 11.234 |
| β (°) | 113.45 |
| S-N bond length (Å) | ~1.62 |
| S=O bond lengths (Å) | ~1.43 |
This data from a related structure illustrates the type of precise geometric information that crystallographic analysis provides, which is invaluable for understanding the solid-state properties of this compound. researchgate.net
Future Research Directions
Exploration of New Therapeutic Applications for 3-Methyl-4-(methylsulfonyl)benzamide
The structural components of this compound, particularly the benzamide (B126) and methylsulfonyl groups, are recognized pharmacophores in a variety of therapeutic classes. This provides a strong rationale for screening the compound and its future derivatives against a wide range of biological targets. Future research should systematically explore its potential in therapeutic areas beyond its initial conception.
Key areas for investigation include:
Antiviral Activity : N-phenylbenzamide derivatives have demonstrated potential as antiviral agents, for instance, by inhibiting the replication of both wild-type and drug-resistant Hepatitis B Virus (HBV). nih.gov This antiviral effect may be linked to the upregulation of intracellular proteins like APOBEC3G (A3G), which can inhibit viral replication. nih.gov Future studies could assess this compound derivatives for similar activity against HBV, HIV, and other viruses.
Antimicrobial Agents : Sulfonamides are a well-established class of antibacterial agents. nih.gov The incorporation of a sulfonyl group suggests that derivatives of this compound could be explored for activity against various bacterial and fungal pathogens, including drug-resistant strains. nih.gov
Anti-inflammatory Effects : Benzimidazole-based hybrids, which share aromatic amide-like structures, have been designed as multi-target inhibitors for inflammatory enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.gov This suggests that the this compound scaffold could be functionalized to target key nodes in inflammatory pathways.
Anticancer Activity : The sulfonyl and amide groups are present in various anticancer agents. Research into novel sulfonyl hydrazones has identified compounds with potent activity against M. tuberculosis and has also explored their potential in other areas, providing a methodological basis for screening new compound families for diverse biological activities. mdpi.com
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale for Exploration | Potential Biological Targets |
|---|---|---|
| Virology | Precedent from other N-phenylbenzamide derivatives showing anti-HBV activity. nih.gov | Viral polymerases, proteases, APOBEC3G pathway. nih.gov |
| Infectious Disease | The presence of the sulfonamide moiety, a classic antibacterial pharmacophore. nih.gov | Dihydropteroate synthase, other essential microbial enzymes. |
| Inflammation | Structural similarities to scaffolds used in multi-target anti-inflammatory drug design. nih.gov | COX-1, COX-2, 5-LOX, 15-LOX, TNF-α. nih.gov |
| Oncology | Sulfonyl-containing compounds have shown promise in targeting cancer-related pathways. | Kinases, histone deacetylases (HDACs), tubulin. |
Development of Advanced In Vitro and In Vivo Models for Efficacy Studies
To effectively evaluate the therapeutic potential of this compound derivatives, the development and application of sophisticated preclinical models are essential. These models must be tailored to the specific disease context being investigated to ensure that the data generated is relevant and predictive of clinical outcomes.
Future research should focus on:
Mechanism-Based In Vitro Assays : Once a primary biological target is identified, specific and sensitive in vitro assays are needed. For example, if a derivative is hypothesized to be an enzyme inhibitor, biochemical assays using the purified enzyme would be required to determine potency (e.g., IC₅₀ values). If the target is a cellular pathway, cell-based reporter assays can be developed.
Disease-Relevant Cell Models : For an antiviral indication like HBV, cell lines such as HepG2.2.15, which stably replicate the virus, are crucial for evaluating antiviral efficacy. nih.gov For anticancer studies, a panel of cancer cell lines representing different tumor types would be necessary.
Specialized In Vivo Models : Animal models remain critical for assessing the efficacy and pharmacokinetic properties of new chemical entities. For HBV, the duck hepatitis B virus (DHBV) model in ducks is a well-established system for in vivo testing. nih.gov For other indications, such as inflammation or cancer, relevant rodent models (e.g., collagen-induced arthritis models or tumor xenograft models) would be required.
Table 2: Hierarchy of Preclinical Models for Efficacy Evaluation
| Model Type | Purpose | Examples |
|---|---|---|
| In Vitro (Biochemical) | Determine direct interaction with target | Enzyme inhibition assays, receptor binding assays |
| In Vitro (Cell-Based) | Assess activity in a biological context | Antiviral activity in infected cell lines (e.g., HepG2.2.15), cytotoxicity in cancer cell lines nih.gov |
| Ex Vivo | Test on tissue from a living organism | Analysis of patient-derived tumor explants |
| In Vivo (Animal) | Evaluate efficacy, pharmacokinetics, and tolerability | DHBV-infected duck model, rodent models of human disease nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A significant future direction is the use of multi-omics approaches to gain a holistic understanding of the biological effects of this compound derivatives. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and understand how a compound affects the entire biological system. nih.govnih.gov This approach is invaluable for elucidating mechanisms of action, identifying biomarkers, and predicting off-target effects. nih.gov
Future research strategies should include:
Transcriptomics (RNA-Seq) : To identify which genes are up- or down-regulated following treatment with a compound, providing clues about the cellular pathways being modulated.
Proteomics : To measure changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.gov
Metabolomics : To analyze changes in small-molecule metabolites, revealing the compound's impact on cellular metabolism and biochemical networks. nih.gov
The integration of these datasets can reveal unexpected mechanisms or identify novel therapeutic targets. nashbio.com For instance, combining transcriptomic and proteomic data can highlight dysregulated cellular pathways that would be missed by single-omics approaches. nashbio.comrsc.org
Table 3: Application of Multi-Omics Technologies
| Omics Layer | Technology | Potential Insights for this compound Research |
|---|---|---|
| Transcriptome | RNA-Sequencing | Identification of modulated gene expression profiles and pathways. |
| Proteome | Mass Spectrometry | Elucidation of changes in protein abundance and signaling cascades. rsc.org |
| Metabolome | Mass Spectrometry, NMR | Understanding of compound effects on cellular metabolism and bioenergetics. |
| Integrated Analysis | Bioinformatics Tools | Comprehensive view of mechanism of action, biomarker discovery, off-target effect prediction. frontiersin.org |
Computational-Experimental Iterative Design for Enhanced Potency and Selectivity
To optimize the therapeutic properties of leads derived from the this compound scaffold, a close integration of computational modeling and experimental synthesis and testing is crucial. This iterative cycle allows for the rational design of new analogs with improved potency, selectivity, and drug-like properties.
The iterative design process involves:
Initial Screening : An initial set of derivatives is synthesized and tested to establish a preliminary structure-activity relationship (SAR).
Computational Modeling : Based on the initial SAR, computational models (e.g., quantitative structure-activity relationship [QSAR], pharmacophore modeling, or molecular docking if a target structure is known) are built to predict the activity of virtual compounds.
Rational Design : The models are used to prioritize a new set of analogs for synthesis, focusing on modifications predicted to enhance desired properties.
Synthesis and Biological Evaluation : The prioritized compounds are synthesized and tested, and the new data is used to refine the computational models.
This cycle is repeated to progressively improve the compound profile. This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and focusing resources on the most promising candidates. csmres.co.uk
Table 4: Computational-Experimental Iterative Design Cycle
| Step | Activity | Objective |
|---|---|---|
| 1. Design | In silico screening, molecular docking, QSAR modeling. | Prioritize new chemical structures for synthesis. |
| 2. Synthesis | Organic synthesis of prioritized compounds. | Create novel analogs based on computational predictions. |
| 3. Test | In vitro and in vivo biological assays. | Generate experimental data on potency, selectivity, and other properties. |
| 4. Analyze | Compare experimental results with predictions. | Refine computational models and update SAR understanding. |
Investigation of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This can lead to compounds with multiple mechanisms of action, improved affinity, or better pharmacokinetic profiles. The this compound scaffold is an excellent candidate for use as a building block in the creation of novel hybrid molecules.
Future research in this area could involve:
Dual-Target Inhibitors : Covalently linking the this compound moiety to another pharmacophore known to inhibit a different but complementary target. For example, in inflammation, it could be combined with a known TNF-α inhibitor pharmacophore. nih.gov
Antimicrobial Hybrids : Combining the scaffold with other antimicrobial agents, such as benzo[d]isothiazol-3-ones or 1,3,4-thiadiazoles, to potentially overcome drug resistance or achieve synergistic effects. nih.govmdpi.com
Targeting and Solubilizing Moieties : Attaching groups that can direct the molecule to a specific tissue or organ, or moieties that improve solubility and other key physicochemical properties.
The design of such hybrids requires a deep understanding of the structural biology of the targets and the chemical compatibility of the linked fragments.
Table 5: Examples of Hybrid Molecule Strategies
| Hybrid Strategy | Pharmacophore 1 | Pharmacophore 2 (Example) | Potential Therapeutic Benefit |
|---|---|---|---|
| Dual-Target Anti-inflammatory | This compound | Phthalimide subunit (from thalidomide) nih.gov | Simultaneous inhibition of COX/LOX and TNF-α. nih.gov |
| Synergistic Antibacterial | This compound | Benzo[d]isothiazol-3-one nih.gov | Broader spectrum of activity or overcoming resistance. nih.gov |
| Antiprotozoal Hybrid | this compound | 5-Nitroimidazole (from metronidazole) mdpi.com | Novel agents against neglected tropical diseases like Chagas disease. mdpi.com |
Q & A
Q. Basic
- X-ray Diffraction (XRD) : Determines molecular geometry and packing (e.g., triclinic crystal system, space group P1) .
- NMR Spectroscopy : ¹H NMR distinguishes sulfonyl (-SO₂Me) and amide (-CONH₂) protons, with typical shifts at δ 3.2–3.4 ppm (SO₂Me) and δ 8.1–8.3 ppm (NH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₉H₁₁NO₃S: 213.0433) .
How does the methylsulfonyl group influence biological activity in medicinal chemistry?
Advanced
The -SO₂Me moiety enhances:
- Target Binding : In Hedgehog pathway inhibitors (e.g., Vismodegib), the sulfonyl group forms hydrogen bonds with protein residues (e.g., Glu518 in SMO receptor) .
- Metabolic Stability : Resistance to oxidative degradation compared to thioether analogs, as shown in pharmacokinetic studies (t₁/₂ = 12–18 hours in rats) .
What strategies are employed in structure-activity relationship (SAR) studies of sulfonyl-containing benzamides?
Q. Advanced
- Substitution Patterns : Introducing halogens (e.g., Cl, I) at the 2-position increases lipophilicity (logP > 3) and membrane permeability .
- Amide Modifications : Replacing -CONH₂ with -SO₂NH₂ in analogs like sematilide improves antiarrhythmic efficacy by altering ion channel binding .
How stable is this compound under physiological conditions?
Q. Basic
- Hydrolytic Stability : Resists hydrolysis at pH 1–7 (37°C, 24 hours) due to electron-withdrawing sulfonyl group.
- Photostability : UV irradiation (λ = 254 nm) causes <5% degradation over 48 hours, confirmed by HPLC .
What computational methods predict the metabolic fate of this compound?
Q. Advanced
- In Silico Tools : PISTACHIO and REAXYS databases predict CYP450-mediated oxidation (primarily CYP2C9/3A4) forming hydroxylated metabolites .
- Docking Simulations : Molecular docking with CYP3A4 (PDB: 1TQN) identifies potential oxidation sites at the methyl group .
How does hydrogen-bonding topology affect crystallization efficiency?
Q. Advanced
- Dimer Formation : Symmetric N–H⋯O bonds create centrosymmetric dimers, reducing lattice energy and favoring monoclinic/triclinic systems .
- Solvent Selection : Methanol/ethyl acetate mixtures (5:2 v/v) yield high-quality crystals (R-factor < 0.05) by slow evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
